molecular formula C14H20O3 B8443642 3-Hydroxy-3-(2-phenylethyl)hexanoic acid

3-Hydroxy-3-(2-phenylethyl)hexanoic acid

Katalognummer: B8443642
Molekulargewicht: 236.31 g/mol
InChI-Schlüssel: QUCVMTKZXVHNNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-3-(2-phenylethyl)hexanoic acid is a chiral hydroxy acid serving as a critical synthetic intermediate in pharmaceutical research and development. Its structure, featuring a hexanoic acid chain substituted with a hydroxy group and a 2-phenylethyl moiety at the 3-position, makes it a valuable building block for the synthesis of more complex organic molecules . The (R)-enantiomer, in particular, is a targeted intermediate in sophisticated organic synthesis routes, as demonstrated in patent literature for the production of specific therapeutic compounds . As a β-hydroxy acid derivative, this compound shares a functional group class with other acids studied in dermatology for their exfoliating and skin-renewing properties, though its primary research value lies in its application in synthetic chemistry . This product is supplied for laboratory research purposes only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers can rely on the high purity and quality of this chemical for their critical work in advancing chemical science and drug discovery.

Eigenschaften

Molekularformel

C14H20O3

Molekulargewicht

236.31 g/mol

IUPAC-Name

3-hydroxy-3-(2-phenylethyl)hexanoic acid

InChI

InChI=1S/C14H20O3/c1-2-9-14(17,11-13(15)16)10-8-12-6-4-3-5-7-12/h3-7,17H,2,8-11H2,1H3,(H,15,16)

InChI-Schlüssel

QUCVMTKZXVHNNT-UHFFFAOYSA-N

Kanonische SMILES

CCCC(CCC1=CC=CC=C1)(CC(=O)O)O

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Table 1: Synthesis Methods Overview

MethodDescriptionReference
Reformatskii ReactionCondensation of halogenated esters and carbonyl compounds using activated zinc.
HydrolysisHydrolyzing racemic esters to yield racemic 3-hydroxy-3-(2-phenylethyl)hexanoic acid.
Optical ResolutionUtilizing optically active amines for the resolution of enantiomers.

Pharmacological Applications

This compound serves primarily as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting viral infections such as HIV. Its (R)-isomer has been identified as a precursor in the development of protease inhibitors that are effective against HIV strains .

Case Study: Anti-HIV Agents

Research has shown that derivatives of this compound can be transformed into potent anti-AIDS compounds. For instance, one study detailed a synthetic pathway leading to a protease inhibitor known to be effective against both HIV-1 and HIV-2 . The process involves multiple steps, including the formation of keto-esters and subsequent transformations to yield the final pharmacologically active compound.

Toxicological Studies

Safety assessments have been conducted on related compounds, providing insights into potential toxicity profiles for this compound. A study involving repeated-dose toxicity in rodents indicated that certain derivatives exhibited no observed adverse effect levels (NOAEL) at doses up to 500 mg/kg/day, suggesting a favorable safety profile for further development .

Table 2: Toxicology Findings Overview

CompoundStudy TypeNOAEL (mg/kg/day)ObservationsReference
Benzyl Alcohol13-week toxicity study100Neurotoxicity and body weight abnormalities
2-Phenylethyl AlcoholDermal administration study500Body weight abnormalities at higher doses
Propionic AcidDietary exposure study1250 (males)Minor organ alterations observed

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of 3-Hydroxy-3-(2-phenylethyl)hexanoic Acid and Analogues

Compound Name Key Functional Groups Substitution Pattern Applications
This compound -OH, -CH₂CH₂C₆H₅ at C3 Branched alkyl-aromatic substitution Pharmaceuticals, fragrances, flavors
3-Hydroxyhexanoic acid (CAS: 66997-60-2) -OH at C3 No aromatic substitution Biodegradable polymers, microbial synthesis
(3R)-3-Hydroxy-3-methylhexanoic acid -OH, -CH₃ at C3 Methyl substitution Metabolic studies, specialty chemicals
Hexanoic acid, 2-phenylethyl ester Ester (-COO-) at C1, -CH₂CH₂C₆H₅ at C2 Esterified phenylethyl group Flavoring agent in ciders, wines
NCX 470 (CAS: N/A) -NO₃ (nitrooxy), prostaglandin-derived ester Complex ester with prostaglandin Ocular hypertension treatment

Pharmacological and Industrial Relevance

  • NCX 470: Phase III trials show dose-dependent efficacy, with 0.065% NCX 470 lowering intraocular pressure by 8.5–10.2 mmHg vs. 7.7 mmHg for latanoprost .
  • 6-Substituted Hexanoic Acids: Derivatives like 6-[2-(3,5-dimethylphenoxy)acetylamino]hexanoic acid are intermediates in prodrug synthesis, emphasizing their versatility in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the optimal laboratory methods for synthesizing 3-Hydroxy-3-(2-phenylethyl)hexanoic acid?

  • Methodological Answer : Synthesis can be achieved via bacterial fermentation using strains like Pseudomonas oleovorans or Delftia tsuruhatensis, which are known to produce structurally similar 3-hydroxyalkanoates. Fermentation conditions (e.g., carbon source, pH, temperature) must be optimized to favor the incorporation of phenylethyl side chains. Chemical synthesis routes, such as esterification of 3-hydroxyhexanoic acid with 2-phenylethanol, may also be explored. Purification typically involves solvent extraction followed by column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .

Q. Which analytical techniques are recommended for quantifying this compound in biological samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation using BSTFA) is effective for volatile derivatives. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with reverse-phase columns (C18) and electrospray ionization (ESI) in negative mode is suitable for non-volatile analysis. Calibration curves using deuterated internal standards (e.g., d₅-3-hydroxyhexanoic acid) improve accuracy. Sample preparation should include protein precipitation (acetonitrile) and solid-phase extraction (SPE) for matrix cleanup .

Q. How does this compound interact with esterification pathways in aging or fermentation processes?

  • Methodological Answer : The compound may participate in esterification with alcohols (e.g., ethanol) under acidic conditions, forming esters like 2-phenylethyl hexanoate. Kinetic studies using nuclear magnetic resonance (NMR) or Fourier-transform infrared spectroscopy (FTIR) can monitor reaction progress. For in vivo systems (e.g., microbial fermentation), isotopic labeling (¹³C or ²H) and metabolomic profiling (GC-MS) help trace pathway activity .

Advanced Research Questions

Q. How can contradictory data on the extraction efficiency of this compound from aqueous matrices be resolved?

  • Methodological Answer : Discrepancies may arise from pH-dependent solubility or competing hydrogen-bonding interactions. A validated extraction model should account for:

  • Organic phase selection : Fatty acids like hexanoic acid (logP ~1.9) improve partitioning .
  • pH adjustment : Lowering pH to <3 enhances protonation, increasing hydrophobicity.
  • Statistical validation : Multivariate analysis (e.g., Design of Experiments, DoE) identifies critical factors (e.g., solvent ratio, temperature) .

Q. What metabolic pathways involve this compound in plant or microbial systems?

  • Methodological Answer : In plants, the compound may undergo β-oxidation to form acetyl-CoA derivatives, as observed with hexanoic acid in Cannabis sativa. Acyl-CoA synthetases catalyze activation, followed by degradation in peroxisomes. In microbial systems, isotope ratio mass spectrometry (IRMS) and RNA-seq can elucidate gene clusters (e.g., phaC for polyhydroxyalkanoate synthesis) .

Q. What experimental strategies can distinguish enantiomeric forms of this compound?

  • Methodological Answer : Chiral chromatography (e.g., Chiralpak IG-U column) with polar organic mobile phases (methanol:acetonitrile) resolves (R)- and (S)-enantiomers. Circular dichroism (CD) spectroscopy or enzymatic assays using stereospecific dehydrogenases (e.g., R-3-hydroxyacyl-CoA dehydrogenase) provide complementary confirmation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.